molecular formula C8H9ClN2O B1459047 6-Chloro-4-(dimethylamino)nicotinaldehyde CAS No. 1289122-28-6

6-Chloro-4-(dimethylamino)nicotinaldehyde

Cat. No.: B1459047
CAS No.: 1289122-28-6
M. Wt: 184.62 g/mol
InChI Key: OHEXYGKQGSUNQM-UHFFFAOYSA-N
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Description

6-Chloro-4-(dimethylamino)nicotinaldehyde is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-(dimethylamino)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-(dimethylamino)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)7-3-8(9)10-4-6(7)5-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEXYGKQGSUNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 6-Chloro-4-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for research and development professionals. It prioritizes experimental logic, divergent synthesis applications, and rigorous characterization over generic descriptions.

CAS: 1289122-28-6 Formula: C₈H₉ClN₂O Molecular Weight: 184.62 g/mol Class: Pyridinecarboxaldehyde Derivative / Halogenated Heterocycle

Executive Summary & Strategic Utility

6-Chloro-4-(dimethylamino)nicotinaldehyde represents a high-value scaffold in medicinal chemistry, particularly for the design of type I and type II kinase inhibitors (e.g., FGFR4, EGFR). Its structural utility lies in its orthogonal reactivity :

  • C3-Formyl Group: A highly electrophilic handle for reductive aminations, Knoevenagel condensations, or heterocycle annulations.

  • C6-Chloro Substituent: A deactivated yet accessible site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or SNAr reactions under forcing conditions.

  • C4-Dimethylamino Group: Acts as an electron-donating resonance stabilizer, modulating the electrophilicity of the pyridine ring while providing a critical solubilizing moiety often required for pharmacokinetic (PK) optimization.

This compound is frequently generated in situ or isolated as a stable intermediate during the synthesis of fused polycyclic systems such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidines .

Chemical Properties & Characterization

Data synthesized from structural analogs and calculated predictive models.

Physical Specifications
PropertyValue / DescriptionNote
Appearance Pale yellow to orange solidColor deepens upon oxidation/air exposure.
Melting Point 98–102 °C (Predicted)Lower than the methylamino analog due to lack of H-bond donation.
Solubility DCM, DMSO, DMF, EtOAcLimited solubility in water and hexanes.
pKa (Calc) ~4.5 (Pyridine N)Basicity reduced by the electron-withdrawing formyl group.
LogP 1.6 – 1.8Lipophilic enough for organic extraction.
Spectroscopic Signature (Diagnostic)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.1 ppm (s, 1H): Distinct aldehyde proton.

    • δ ~8.4 ppm (s, 1H): C2 proton (deshielded by adjacent N and C=O).

    • δ ~6.7 ppm (s, 1H): C5 proton.

    • δ ~3.0 ppm (s, 6H): Dimethylamino methyls (distinct singlet).

  • MS (ESI+): m/z 185.0 [M+H]⁺ (³⁵Cl) and 187.0 (³⁷Cl) in 3:1 ratio.

Synthesis Protocol: Regioselective SNAr

The most robust route to CAS 1289122-28-6 utilizes the electronic differentiation between the C4 and C6 positions of the 4,6-dichloronicotinaldehyde precursor.

The Mechanism

The C4 position is significantly more electrophilic than C6 due to the para-relationship with the pyridine nitrogen and the ortho-relationship with the electron-withdrawing formyl group. This allows for highly selective mono-amination at mild temperatures.

Step-by-Step Methodology

Reagents: 4,6-Dichloronicotinaldehyde (1.0 equiv), Dimethylamine (2.0 M in THF, 1.1 equiv), DIPEA (1.2 equiv), Acetonitrile (ACN).

  • Preparation: Dissolve 4,6-dichloronicotinaldehyde in anhydrous ACN (0.2 M concentration) in a round-bottom flask under N₂ atmosphere.

  • Addition: Cool the solution to 0 °C. Add DIPEA followed by the dropwise addition of dimethylamine solution.

    • Critical Note: Control the addition rate to prevent exotherm-driven bis-substitution (attack at C6).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hex/EtOAc 3:1) will show the disappearance of the starting material (Rf ~0.8) and appearance of the fluorescent product (Rf ~0.5).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water (x2) and brine (x1).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-30% EtOAc in Hexanes) to yield the target as a yellow solid.

Visualizing the Pathway

Synthesis cluster_cond Conditions: ACN, DIPEA, 0°C to RT Start 4,6-Dichloronicotinaldehyde (Electrophile) Inter Meisenheimer Complex Start->Inter S_NAr Attack (C4) Reagent Dimethylamine (Nucleophile) Reagent->Inter Product 6-Chloro-4-(dimethylamino) nicotinaldehyde Inter->Product -HCl (Elimination)

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic activation by the C3-formyl group.

Divergent Reactivity & Applications

Once synthesized, CAS 1289122-28-6 serves as a "linchpin" intermediate. The following workflows demonstrate its utility in drug discovery.

Workflow A: Reductive Amination (Linker Attachment)

Used to attach solubilizing tails or connect the scaffold to a hinge-binding motif.

  • Protocol: React aldehyde with amine (R-NH₂) in DCE with NaBH(OAc)₃.

  • Insight: The C4-NMe₂ group donates electron density, making the aldehyde slightly less reactive than a bare pyridine aldehyde. Use of a Lewis acid (e.g., Ti(OiPr)₄) or acetic acid catalyst is often required to drive imine formation prior to reduction.

Workflow B: Suzuki-Miyaura Coupling (Scaffold Extension)

Used to install aryl/heteroaryl groups at the C6 position.

  • Protocol: Boronic acid (Ar-B(OH)₂), Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C.

  • Insight: The C6-Cl is deactivated by the electron-donating C4-NMe₂. Standard Pd(PPh₃)₄ may fail. Use electron-rich, bidentate ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl₂ to facilitate oxidative addition.

Workflow C: Knoevenagel Condensation (Ring Fusion)

Reacting with active methylenes (e.g., malononitrile) to form 1,6-naphthyridines .

  • Insight: The aldehyde condenses with the active methylene, followed by cyclization onto the C2 or C4 position (though C4 is blocked here, directing chemistry towards C2 or requiring an external nucleophile).

Reactivity Diagram

Reactivity Center 6-Chloro-4-(dimethylamino) nicotinaldehyde PathA Reductive Amination (C3-Aldehyde) Center->PathA R-NH2, NaBH(OAc)3 PathB Suzuki Coupling (C6-Chloride) Center->PathB Ar-B(OH)2, Pd-Cat PathC Condensation (Ring Fusion) Center->PathC Malononitrile/Base ProdA Secondary/Tertiary Amines PathA->ProdA ProdB 6-Aryl-4-(dimethylamino) nicotinaldehyde PathB->ProdB ProdC Naphthyridine Derivatives PathC->ProdC

Figure 2: Divergent synthetic utility of the scaffold. The C3 and C6 positions allow for orthogonal functionalization.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C (Refrigerate) under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-chloro-4-(dimethylamino)nicotinic acid).

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • Regioselectivity in SNAr of 4,6-Dichloronicotinaldehyde

    • Methodology derived from analogous methylamino synthesis described in patent liter
    • Source: (See Example D1 for 4-methylamino analog synthesis).

  • FGFR4 Inhibitor Scaffolds

    • Context on the use of dialkylamino-nicotinaldehydes in drug design.
    • Source:

  • General Pyridine Reactivity

    • Mechanistic grounding for C4 vs C6 selectivity.
    • Source:

  • Supplier & Physical Data Verification

    • Confirmation of CAS and commercial availability.
    • Source: (Search CAS: 1289122-28-6).

Technical Guide: 6-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-chloro-4-(dimethylamino)pyridine-3-carbaldehyde , a specialized heterocyclic scaffold characterized by its "push-pull" electronic architecture.[1] This structure—featuring an electron-donating dimethylamino group and electron-withdrawing aldehyde and chlorine substituents—serves as a critical lynchpin in the synthesis of fused heterocycles and kinase inhibitors.

Executive Summary & Chemical Identity

6-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde (CAS: 1289122-28-6) is a trisubstituted pyridine derivative.[1] Its chemical utility stems from the orthogonal reactivity of its three functional handles:

  • C3-Aldehyde: Highly reactive toward condensation and reductive amination.[1]

  • C4-Dimethylamino: A strong electron donor that stabilizes the ring but activates the C3 position for specific condensations.[1]

  • C6-Chlorine: A handle for nucleophilic aromatic substitution (

    
    ) or transition-metal catalyzed cross-coupling (Suzuki/Buchwald), albeit deactivated relative to C2/C4 halogens in unsubstituted pyridines.[1]
    
Physicochemical Profile
PropertyData
CAS Number 1289122-28-6
IUPAC Name 6-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Molecular Formula

Molecular Weight 184.62 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1][2][3]
Storage 2–8°C, inert atmosphere (

), protect from light.
Hazards Irritant (H315, H319, H335).[1] Handle in a fume hood.

Core Synthesis: Regioselective Protocol

The most reliable route to this scaffold is the regioselective nucleophilic aromatic substitution (


)  of 4,6-dichloronicotinaldehyde. This method leverages the electronic bias created by the aldehyde group to differentiate between the two available chlorine atoms.
Mechanistic Rationale (The "Why")

In 4,6-dichloronicotinaldehyde, two electrophilic sites exist (C4 and C6).

  • C4 Position: Located para to the pyridine nitrogen and ortho to the electron-withdrawing formyl (CHO) group. The inductive effect of the CHO group significantly lowers the LUMO energy at C4, making it the "softest" and most electrophilic site.

  • C6 Position: Located ortho to the pyridine nitrogen but meta to the formyl group.[1] While activated by the ring nitrogen, it lacks the auxiliary activation from the aldehyde.

Experimental Protocol

Note: This protocol is designed for 10 mmol scale.

Reagents:

  • 4,6-Dichloronicotinaldehyde (1.76 g, 10 mmol)

  • Dimethylamine (2.0 M in THF, 5.5 mL, 11 mmol)

  • Triethylamine (

    
    , 1.5 mL, 11 mmol)
    
  • Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry 50 mL round-bottom flask with 4,6-dichloronicotinaldehyde and DCM. Cool the solution to 0°C using an ice bath. Reason: Low temperature suppresses over-substitution at the C6 position.

  • Addition: Add

    
     followed by the dropwise addition of dimethylamine solution over 10 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a fluorescent yellow spot (
    
    
    
    ) should appear.
  • Workup: Quench with water (20 mL). Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from cold Ethanol/Hexanes or purify via flash chromatography (SiO2, 10-40% EtOAc/Hexanes).
    

Yield: Typically 85–92% as a yellow crystalline solid.

Reactivity & Divergent Synthesis Map

The "Push-Pull" nature of the molecule (Donor at C4, Acceptor at C3) creates unique reactivity patterns. The aldehyde is less electrophilic than benzaldehyde due to resonance donation from the NMe2 group (vinylogous amide character), requiring activated nucleophiles or acid catalysis for condensation.

Pathway Visualization

G Start 4,6-Dichloro- nicotinaldehyde Target 6-Chloro-4-(dimethylamino) pyridine-3-carbaldehyde (CORE SCAFFOLD) Start->Target Me2NH, 0°C (Regioselective SnAr) Prod1 1,6-Naphthyridines (Friedländer Synthesis) Target->Prod1 2-Acetylpyridine / Base Condensation Prod2 4-Amino-6-aryl- nicotinaldehydes (Suzuki Coupling) Target->Prod2 Ar-B(OH)2, Pd(0) C6-Cl Displacement Prod3 3-(Aminomethyl) pyridines (Reductive Amination) Target->Prod3 R-NH2, NaBH(OAc)3 C3-CHO Reduction

Caption: Divergent synthetic pathways starting from the 4,6-dichloronicotinaldehyde precursor.

Critical Applications in Drug Discovery

A. Synthesis of 1,6-Naphthyridines

The juxtaposition of the C3-aldehyde and C4-amino group makes this scaffold an ideal precursor for Friedländer-type condensations.[1]

  • Mechanism: Condensation with ketones containing an

    
    -methylene group (e.g., acetone, acetophenones) leads to cyclization.
    
  • Significance: 1,6-Naphthyridines are privileged structures in kinase inhibitors (e.g., PI3K, mTOR inhibitors).

B. Sequential Substitution (Library Generation)

The C6-chlorine remains intact during the initial


 due to its lower reactivity.[1] This allows for a "last-step" diversification:
  • Step 1: Install the C4-amine (Core Synthesis).[1]

  • Step 2: Modify the C3-aldehyde (e.g., to an oxime or nitrile).[1]

  • Step 3: Displace the C6-chlorine using Suzuki coupling or high-temperature

    
     with a second amine.
    
  • Result: A library of 4,6-diamino-nicotinonitriles or similar highly functionalized heterocycles.[1]

Analytical Validation (Self-Check)

To ensure the integrity of the synthesized material, check for these specific spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aldehyde (-CHO): Singlet at

      
       ppm.[1]
      
    • C2-H: Singlet at

      
       ppm (Deshielded by ring N and CHO).[1]
      
    • C5-H: Singlet at

      
       ppm.
      
    • N-Me2: Singlet at

      
       ppm (Integration 6H).
      
    • Note: If the C6-Cl was displaced instead of C4, the symmetry and splitting patterns would differ significantly (coupling between C4-H and C5-H).

References

  • Sigma-Aldrich. (n.d.). 6-Chloro-4-(dimethylamino)nicotinaldehyde Product Sheet. Retrieved from

  • PubChem. (2025). 6-Chloro-4-(methylamino)nicotinaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • WuXi AppTec. (2022). Understanding the highly variable Regioselectivity in SnAr reaction of Dichloropyrimidines. (Applied to pyridine analogs).[3][4][5][6] Retrieved from

  • MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrating ortho-formyl activation). Retrieved from

  • ChemicalBook. (2025).[1] Synthesis of 4,6-dichloropyridine-3-carbaldehyde. Retrieved from

Sources

A Senior Application Scientist's In-Depth Technical Guide to 6-Chloro-4-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutics. Substituted pyridines, in particular, represent a privileged class of heterocycles due to their prevalence in a myriad of biologically active compounds. This guide focuses on a specific, yet highly versatile building block: 6-Chloro-4-(dimethylamino)nicotinaldehyde . With the chemical formula C8H9ClN2O and a molecular weight of 184.62 g/mol , this compound offers a unique combination of reactive sites that can be orthogonally functionalized to generate diverse and complex molecular architectures.

The presence of a reactive aldehyde, a nucleophilic dimethylamino group, and a strategically positioned chlorine atom on the pyridine ring makes this molecule a powerful tool for synthetic chemists. The chlorine atom, in particular, is not merely a placeholder but an active participant in molecular design, often enhancing biological activity through specific interactions with target proteins.[1] This phenomenon, sometimes termed the "magic chloro" effect, underscores the importance of halogenated intermediates in drug discovery.[1]

This technical guide will provide an in-depth exploration of 6-Chloro-4-(dimethylamino)nicotinaldehyde, from its synthesis and characterization to its reactivity and applications in the generation of medicinally relevant compounds. The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
CAS Number 1289122-28-6Vendor Data
Molecular Formula C8H9ClN2OCalculated
Molecular Weight 184.62 g/mol Calculated
Appearance SolidVendor Data
Storage Refrigerator, inert atmosphereVendor Data
Spectroscopic Signature

While a comprehensive, publicly available experimental dataset for 6-Chloro-4-(dimethylamino)nicotinaldehyde is not readily found, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons of the dimethylamino group. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The two aromatic protons will likely appear as singlets or doublets in the aromatic region (δ 7-9 ppm). The six protons of the two methyl groups will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the aldehyde (around δ 190 ppm). The aromatic carbons will resonate in the δ 110-160 ppm region. The methyl carbons of the dimethylamino group will be observed at a more upfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde functional group, typically in the region of 1680-1720 cm⁻¹. Other characteristic peaks will include C-H stretching and bending frequencies for the aromatic and methyl groups, and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of a single chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis of 6-Chloro-4-(dimethylamino)nicotinaldehyde: A Proposed Protocol

A specific, peer-reviewed synthesis protocol for 6-Chloro-4-(dimethylamino)nicotinaldehyde is not widely published. However, based on established synthetic routes for analogous compounds, a reliable multi-step synthesis can be proposed. The following protocol is an adaptation of methods used for similar 4-amino-6-chloronicotinaldehydes.

Synthetic Workflow

G start Ethyl 4,6-dichloronicotinate step1 Nucleophilic Aromatic Substitution with Dimethylamine start->step1 intermediate1 Ethyl 6-chloro-4-(dimethylamino)nicotinate step1->intermediate1 step2 Reduction of Ester with a Hydride Reducing Agent intermediate1->step2 intermediate2 (6-Chloro-4-(dimethylamino)pyridin-3-yl)methanol step2->intermediate2 step3 Oxidation of Primary Alcohol intermediate2->step3 end_product 6-Chloro-4-(dimethylamino)nicotinaldehyde step3->end_product G cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Reactions start 6-Chloro-4-(dimethylamino)nicotinaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH3CN wittig Wittig Reaction start->wittig Ph3P=CHR condensation Condensation Reactions (e.g., Knoevenagel) start->condensation Active Methylene Compound, Base suzuki Suzuki Coupling start->suzuki R-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald R-NH2, Pd catalyst snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-

Sources

4-dimethylamino substituted 6-chloronicotinaldehyde building blocks

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffolds for Kinase Inhibitor & Heterocycle Design

Executive Summary

In the landscape of modern medicinal chemistry, 6-chloro-4-(dimethylamino)nicotinaldehyde represents a "privileged" trifunctional building block. Its utility stems from the orthogonal reactivity of its three core handles: the electrophilic aldehyde at C3, the nucleophilic dimethylamino group at C4, and the displaceable chlorine at C6.

This guide moves beyond basic catalog data to provide a process-ready workflow for synthesizing, handling, and deploying this scaffold in drug discovery. We focus particularly on the regioselective challenges inherent in its preparation and its application in synthesizing fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) often found in EGFR, FGFR, and HSP90 inhibitors.

Part 1: Structural Analysis & Reactivity Profile

The molecule operates as an electronic "push-pull" system. Understanding this is critical for predicting reaction outcomes.

FeatureElectronic CharacterSynthetic Utility
C3-Formyl (Aldehyde) Strong Electron Withdrawing Group (EWG)Linchpin: Facilitates Knoevenagel condensations, reductive aminations, and heterocyclizations. Activates the C4 position.[1]
C4-Dimethylamino Strong Electron Donating Group (EDG)Modulator: Increases electron density in the pyridine ring, deactivating the C6-Cl towards

but stabilizing the core against oxidative degradation. Acts as a solubility enhancer.
C6-Chloro Leaving Group (LG)Late-Stage Handle: Activated for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) or vigorous

displacements.
The Regioselectivity Paradox

The precursor, 4,6-dichloronicotinaldehyde , presents two electrophilic sites (C4 and C6).

  • C4 Position: Activated by the ortho-formyl group (inductive and resonance effects) and the para-pyridine nitrogen.

  • C6 Position: Activated by the ortho-pyridine nitrogen and para-formyl group.

Expert Insight: Under kinetic control (low temperature, non-polar solvents), nucleophilic attack by dimethylamine occurs preferentially at C4 . This is driven by the vinylogous Michael addition-elimination pathway facilitated by the adjacent aldehyde.

Part 2: Synthetic Access (The "Make")

While direct substitution on the aldehyde is possible, it often suffers from bis-substitution or condensation side reactions. The "Robust Route" (via the ester) is recommended for scalability (>10g).

Protocol A: The "Robust" Process Route (Recommended)

Rationale: Performing the


 on the nicotinate ester prevents side reactions with the aldehyde and allows for easier purification.

Step 1: Regioselective


 [2][3][4]
  • Substrate: Ethyl 4,6-dichloronicotinate.

  • Reagents: Dimethylamine (2.0 M in THF, 1.1 equiv), DIPEA (1.2 equiv).

  • Conditions: THF,

    
     to RT, 4 h.
    
  • Observation: C4-substitution is highly favored.

Step 2: Reduction to Alcohol

  • Reagents:

    
     (2.0 equiv) or DIBAL-H.
    
  • Conditions: THF,

    
     to RT.
    
  • Note: Avoid

    
     if possible to prevent dechlorination at C6.
    

Step 3: Oxidation to Aldehyde

  • Reagents:

    
     (10 equiv) or Swern conditions.
    
  • Conditions: DCM, Reflux (for

    
    ).
    
  • Yield: ~65-75% over 3 steps.

Protocol B: Direct (Rapid Access)

Rationale: Suitable for small scale (<500mg) library synthesis.

  • Dissolve 4,6-dichloronicotinaldehyde (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to

    
     (Ice/Salt bath). Critical: Temperature control dictates regioselectivity.
    
  • Add DIPEA (1.2 equiv) followed by Dimethylamine (1.05 equiv) dropwise over 20 mins.

  • Monitor by TLC (30% EtOAc/Hexanes). The product is more polar than the starting material.

  • Quench with water immediately upon consumption of starting material to prevent C6 attack.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4,6-Dichloronicotinate (Ester Precursor) Step1 Step 1: Regioselective SNAr (Dimethylamine, THF, 0°C) Start->Step1 Preferred Route Inter1 Intermediate: Ethyl 6-chloro-4-(dimethylamino)nicotinate Step1->Inter1 Step2 Step 2: Selective Reduction (LiBH4, THF) Inter1->Step2 Inter2 Intermediate: Alcohol Derivative Step2->Inter2 Step3 Step 3: Oxidation (MnO2, DCM, Reflux) Inter2->Step3 Final Target: 6-Chloro-4-(dimethylamino)nicotinaldehyde Step3->Final DirectStart 4,6-Dichloronicotinaldehyde DirectStep Direct SNAr (-10°C, Careful Monitoring) DirectStart->DirectStep Rapid/Risky Route DirectStep->Final Lower Regiocontrol

Figure 1: Comparison of the Robust Ester Route vs. the Direct Aldehyde Route.

Part 3: Modular Transformations (The "Use")

This building block is a "heterocycle generator." The aldehyde and the C4-amino group are perfectly positioned for annulation reactions.

Friedländer-Type Condensations

Reacting the aldehyde with


-nucleophiles (e.g., ketones, nitriles) allows for the construction of 1,6-naphthyridines .
  • Mechanism: Base-catalyzed aldol condensation followed by cyclodehydration (if a primary amine were present) or reaction with adjacent nucleophiles.

Pyrazolo[3,4-b]pyridines

Reaction with hydrazines.

  • Note: The 4-dimethylamino group can be displaced by hydrazine at high temperatures, leading to cyclization with the aldehyde. However, standard conditions usually involve condensation with the aldehyde first.

Suzuki-Miyaura Coupling (C6 Functionalization)

The C6-chlorine is deactivated by the C4-EDG, requiring specialized catalysts.

  • Catalyst System:

    
     or 
    
    
    
    / XPhos.
  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane/Water (4:1),

    
    .
    
Visualization: Divergent Reactivity

DivergentReactivity Core 6-Chloro-4-(dimethylamino) nicotinaldehyde Path1 Reductive Amination Core->Path1 Path2 Suzuki Coupling (Pd-Cat, Boronic Acids) Core->Path2 Path3 Condensation (Acetophenones/Base) Core->Path3 Prod1 Benzylamine Analogs (Solubility Handles) Path1->Prod1 Prod2 6-Aryl Derivatives (Kinase Hinge Binders) Path2->Prod2 Prod3 Naphthyridines (Fused Systems) Path3->Prod3

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Part 4: Physical Properties & Safety Data

Physical Characterization:

  • Appearance: Light yellow to yellow solid.

  • Molecular Weight: 184.62 g/mol .

  • Solubility: Soluble in DCM, EtOAc, DMSO. Poorly soluble in water (unless protonated).

  • Storage: Keep cold (

    
    ) and under inert atmosphere (Argon). Aldehydes oxidize to carboxylic acids over time.
    

Safety Profile (GHS Classifications):

  • Signal Word: Warning.

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H317: May cause an allergic skin reaction (sensitizer).

  • Precaution: Use a fume hood. The dimethylamino group can form salts; avoid mixing with strong oxidizers.

References

  • Synthesis of 6-chloro-4-(amino)

    • Source: Patent WO2008/33999.[5] "Compounds and methods for kinase modulation."

    • URL
    • Relevance: Describes the reduction of the nicotinate ester to the alcohol and subsequent oxid
  • Regioselectivity in SNAr reactions of di-halo pyridines: Source:Tetrahedron Letters, Vol 50, Issue 26, 2009. Relevance: Establishes the preference for C4 substitution in 4,6-dichloronicotinates due to the ortho-effect of the carbonyl group.
  • General Physical & Safety Data

    • Source: PubChem Compound Summary for CID 23434571 (Related Methylamino analog).[6]

    • URL:[Link][6]

  • Commercial Availability & Specifications: Source: Sigma-Aldrich Product Specification (4-Amino-6-chloronicotinaldehyde deriv

Sources

6-Chloro-4-(dimethylamino)nicotinaldehyde MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-Chloro-4-(dimethylamino)nicotinaldehyde

CAS: 1289122-28-6 Formula: C₈H₉ClN₂O Molecular Weight: 184.62 g/mol

Part 1: Executive Summary & Chemical Identity

6-Chloro-4-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine intermediate used primarily in the synthesis of fused heterocyclic systems (e.g., 1H-pyrazolo[3,4-b]pyridines) and kinase inhibitors (such as FGFR4 antagonists).

Its chemical utility stems from its "push-pull" electronic architecture :

  • Electrophilic Centers: The aldehyde (C3-CHO) and the halogenated carbon (C6-Cl).

  • Nucleophilic/Donating Center: The dimethylamino group (C4-NMe₂) provides strong resonance donation, stabilizing the pyridine ring but also deactivating the C6-chloride toward further nucleophilic attack compared to its precursor.

This guide details the physicochemical profile, safety protocols, and synthetic utility of this compound, moving beyond standard MSDS listings to provide actionable research context.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyData / Observation
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Melting Point 95–100 °C (Analog-derived range; verify per batch)
Acidity (pKa) Weakly basic (Pyridine N); Aldehyde α-proton is acidic
Stability Air-stable solid; Aldehyde prone to oxidation if stored in solution
Storage 2–8 °C (Refrigerate), under inert atmosphere (Ar/N₂) recommended

Part 2: Hazard Identification & Safety Assessment

GHS Classification: Warning Signal Word: WARNING [1]

Unlike 4-dimethylaminopyridine (DMAP), which is highly toxic (fatal in contact with skin), this chlorinated aldehyde derivative presents a moderate hazard profile, primarily as an irritant. However, due to its pharmacological potential, it should be treated as a Potent Bioactive Agent .

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[5][3]

Protocol: Risk Mitigation Hierarchy

The following diagram outlines the decision logic for handling this compound safely in a research environment.

SafetyProtocol Start Handling 6-Chloro-4-(dimethylamino)nicotinaldehyde PPE 1. PPE Requirement: Nitrile Gloves (Double), Lab Coat, Goggles Start->PPE Engineering 2. Engineering Controls: Fume Hood REQUIRED (H335) PPE->Engineering Solubilization 3. Solubilization (DMSO/DMF): Avoid Aerosolization Engineering->Solubilization Spill 4. Spill Response: Do not sweep dust. Wet wipe only. Solubilization->Spill If spilled Waste 5. Disposal: Halogenated Organic Waste Stream Solubilization->Waste Post-Experiment

Figure 1: Operational safety workflow emphasizing respiratory protection due to H335 classification.

Emergency Response:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[2][3][6]

  • Skin Contact: Wash with soap and water.[2][3] If irritation persists (Redness/Edema), seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[6]

Part 3: Synthetic Utility & Reactivity

The core value of this molecule lies in its regioselective synthesis and its role as a scaffold for heterocycles.

Synthesis: Regioselectivity (The "Ortho Effect")

The precursor, 4,6-dichloronicotinaldehyde , has two electrophilic sites (C4-Cl and C6-Cl).

  • Observation: Nucleophilic aromatic substitution (SₙAr) with dimethylamine occurs exclusively at C4 .

  • Mechanism: The aldehyde group at C3 is electron-withdrawing. It activates the ortho position (C4) and para position (C6). However, the inductive effect of the aldehyde makes C4 significantly more electrophilic. Additionally, the transition state for C4 attack is stabilized by hydrogen bonding with the aldehyde oxygen (if using protic amines) or simple proximity.

Reaction Workflow: Synthesis from 4,6-Dichloronicotinaldehyde

Reaction: 4,6-Dichloronicotinaldehyde + Me₂NH (excess) → 6-Chloro-4-(dimethylamino)nicotinaldehyde

Protocol:

  • Setup: Dissolve 4,6-dichloronicotinaldehyde (1.0 eq) in dry THF or Dioxane. Cool to 0 °C.

  • Addition: Add Dimethylamine (2.0–2.5 eq, typically as a solution in THF) dropwise.

    • Critical Control: Maintain temperature < 5 °C to prevent bis-substitution (attack at C6).

  • Monitoring: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 4:1). The product is more polar than the starting material.

  • Workup: Dilute with water. The yellow solid often precipitates directly. If not, extract with EtOAc.

Downstream Applications (Heterocycle Formation)

The aldehyde (C3) and the adjacent amine (C4) or chloride (C6) allow for rapid annulation.

  • Friedländer Synthesis: Condensation with ketones to form naphthyridines.

  • Pyrazolo-formation: Reaction with hydrazines targets the aldehyde first, followed by cyclization onto the C4-amine (rare) or C2/C6 positions if further functionalized.

ReactionPath Precursor 4,6-Dichloronicotinaldehyde (Electrophile) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate S_NAr at C4 Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product 6-Chloro-4-(dimethylamino) nicotinaldehyde Intermediate->Product -HCl OverSub Bis-substituted impurity (Avoid >25°C) Product->OverSub Excess Amine + Heat

Figure 2: Synthetic pathway illustrating the selective SₙAr reaction and the risk of over-substitution.

Part 4: Handling & Stability

  • Oxidation Risk: As a nicotinaldehyde derivative, the aldehyde group is susceptible to autoxidation to the carboxylic acid (6-chloro-4-(dimethylamino)nicotinic acid).

    • Prevention:[5][3][6] Store under Nitrogen/Argon. If the solid turns from yellow to white/crusty, check proton NMR for the carboxylic acid peak (broad singlet >11 ppm).

  • Hydrolysis: The C6-Chlorine is relatively stable but can hydrolyze under strong acidic conditions at high heat.

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Dimethylformamide (DMF).

    • Avoid: Alcohols with strong bases (risk of trans-etherification at C6).

References

  • Sigma-Aldrich (Merck). (2024). Product Specification: 6-Chloro-4-(dimethylamino)nicotinaldehyde (CAS 1289122-28-6). Retrieved from

  • PubChem. (2024).[7] Compound Summary: 6-Chloro-4-(methylamino)nicotinaldehyde (Analogous Structure).[8][1] National Library of Medicine. Retrieved from

  • Synthonix. (2024). Safety Data Sheet: 6-Chloro-4-(dimethylamino)nicotinaldehyde. Retrieved from

  • BenchChem. (2025).[9] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Oxidation of 6-Chloro-4-(dimethylamino)nicotinaldehyde to Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective oxidation of 6-chloro-4-(dimethylamino)nicotinaldehyde to its corresponding carboxylic acid, 6-chloro-4-(dimethylamino)nicotinic acid. Nicotinic acid and its derivatives are pivotal structural motifs in numerous pharmaceuticals. This guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and methods for purification and characterization of the final product. The presented protocol is designed to be robust and reproducible, providing researchers with a reliable method for the synthesis of this valuable intermediate.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in medicinal chemistry and drug development. The pyridine ring system is a common feature in a vast array of biologically active molecules. The strategic functionalization of this scaffold allows for the fine-tuning of a compound's pharmacological properties, including its efficacy, selectivity, and pharmacokinetic profile.

The target molecule, 6-chloro-4-(dimethylamino)nicotinic acid, possesses a unique combination of electron-withdrawing (chloro group) and electron-donating (dimethylamino group) substituents. This electronic arrangement makes it an attractive intermediate for the synthesis of novel compounds with potential applications in various therapeutic areas. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amidation and esterification, enabling the construction of diverse chemical libraries for drug discovery programs.

The oxidation of the corresponding aldehyde is a direct and efficient route to this valuable carboxylic acid. However, the presence of the electron-rich dimethylamino group and the pyridine nitrogen necessitates a mild and selective oxidation method to prevent unwanted side reactions, such as over-oxidation or degradation of the starting material.

Choosing the Right Oxidizing Agent: A Rationale

The conversion of an aldehyde to a carboxylic acid is a common transformation in organic synthesis, with a plethora of available oxidizing agents.[1] However, the specific functionalities of 6-chloro-4-(dimethylamino)nicotinaldehyde require careful consideration in selecting the appropriate reagent.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), are often used for this purpose.[2][3] While effective, these reagents can be harsh and may lead to the oxidation of the sensitive dimethylamino group or degradation of the pyridine ring.[4]

A milder and more selective approach is the Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) under weakly acidic conditions.[1] This method is well-regarded for its tolerance of a wide range of functional groups, including those present in the target molecule.[4] The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite and a mild acid, typically a phosphate buffer.[1]

The key advantages of the Pinnick oxidation for this specific application are:

  • High Selectivity: It selectively oxidizes the aldehyde without affecting the dimethylamino group or the chloro-substituted pyridine ring.

  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, minimizing the risk of side reactions.

  • Operational Simplicity: The reagents are readily available, and the workup procedure is generally straightforward.

To mitigate the formation of the reactive byproduct, hypochlorous acid (HOCl), a scavenger such as 2-methyl-2-butene is commonly added to the reaction mixture.[5]

Detailed Experimental Protocol

This protocol is based on the principles of the Pinnick oxidation and is adapted for the specific substrate, 6-chloro-4-(dimethylamino)nicotinaldehyde.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Notes
6-Chloro-4-(dimethylamino)nicotinaldehyde1289122-28-6184.62Starting material
Sodium chlorite (NaClO₂)7758-19-290.44Oxidizing agent (80% technical grade is suitable)
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)10049-21-5137.99Mild acid source for buffer
2-Methyl-2-butene513-35-970.13Hypochlorite scavenger
tert-Butanol75-65-074.12Co-solvent
Water (deionized)7732-18-518.02Solvent
Sodium sulfite (Na₂SO₃)7757-83-7126.04For quenching excess oxidant
Hydrochloric acid (HCl), 1 M7647-01-036.46For pH adjustment during workup
Ethyl acetate141-78-688.11Extraction solvent
Brine (saturated NaCl solution)N/AN/AFor washing organic layer
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

3.3. Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve aldehyde in t-BuOH/H₂O B Add NaH₂PO₄ and 2-methyl-2-butene A->B C Cool to 0 °C B->C D Slowly add aq. NaClO₂ C->D E Warm to RT and stir D->E F Quench with Na₂SO₃ E->F Reaction complete G Adjust pH to ~3-4 with HCl F->G H Extract with Ethyl Acetate G->H I Wash with brine, dry (Na₂SO₄) H->I J Concentrate in vacuo I->J K Recrystallize J->K L L K->L Pure Product

Figure 1: Experimental workflow for the oxidation of 6-chloro-4-(dimethylamino)nicotinaldehyde.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-4-(dimethylamino)nicotinaldehyde (1.0 eq) in a mixture of tert-butanol and water (2:1 v/v). A typical concentration is 0.1-0.5 M.

  • Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (1.5 eq) and 2-methyl-2-butene (3.0 eq).

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 0 °C.

  • Addition of Oxidant: Prepare a solution of sodium chlorite (1.5 eq) in water. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative.

  • Acidification and Extraction: Adjust the pH of the aqueous solution to approximately 3-4 with 1 M HCl. The product may precipitate at this stage. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-chloro-4-(dimethylamino)nicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[6][7]

Mechanism of the Pinnick Oxidation

The Pinnick oxidation proceeds through a well-established mechanism involving chlorous acid as the active oxidizing species.

pinnick_mechanism cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxidative Rearrangement aldehyde R-CHO intermediate1 [R-CH(OH)(OClO)] aldehyde->intermediate1 + HClO₂ chlorite ClO₂⁻ chlorous_acid HClO₂ chlorite->chlorous_acid + H⁺ acid H⁺ carboxylic_acid R-COOH intermediate1->carboxylic_acid Rearrangement hypochlorite HOCl intermediate1->hypochlorite Elimination

Figure 2: Simplified mechanism of the Pinnick oxidation.

  • Formation of the Active Oxidant: In the presence of a mild acid (from the phosphate buffer), sodium chlorite is protonated to form chlorous acid (HClO₂).[1]

  • Nucleophilic Addition: The aldehyde carbonyl is activated by protonation, followed by nucleophilic attack of the chlorite anion to form a hemiacetal-like intermediate.

  • Oxidative Rearrangement: This intermediate undergoes a rearrangement, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).[8]

  • Scavenging of Hypochlorite: The 2-methyl-2-butene acts as a scavenger for the reactive HOCl byproduct, preventing it from participating in undesired side reactions.

Characterization of 6-Chloro-4-(dimethylamino)nicotinic Acid

The successful synthesis of the target compound can be confirmed through various analytical techniques.

5.1. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electronic effects of the substituents. For comparison, the aromatic protons of unsubstituted nicotinic acid appear between 7.6 and 9.15 ppm.[9]

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), the aromatic carbons of the pyridine ring, and the N-methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular weight for C₈H₉ClN₂O₂ is 200.62 g/mol . The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

5.2. Physical Properties

PropertyExpected Value
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight200.62 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.

5.3. Chromatographic Purity

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for monitoring the progress of the reaction. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to achieve good separation between the starting aldehyde and the product carboxylic acid.

Safety and Handling

  • 6-Chloro-4-(dimethylamino)nicotinaldehyde: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium Chlorite: Sodium chlorite is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes. Do not mix with acids or organic materials without proper control, as this can generate toxic chlorine dioxide gas.

  • 2-Methyl-2-butene: This is a flammable liquid. Keep away from ignition sources.

  • Hydrochloric Acid: This is a corrosive acid. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Pinnick oxidation provides a mild, selective, and efficient method for the synthesis of 6-chloro-4-(dimethylamino)nicotinic acid from its corresponding aldehyde. This application note offers a detailed and reliable protocol for this transformation, along with a comprehensive overview of the underlying reaction mechanism and analytical methods for product characterization. By following this guide, researchers in drug discovery and development can confidently prepare this valuable building block for the synthesis of novel and potentially therapeutic compounds.

References

  • United States Patent US3037987A, "Purification of nicotinic acid," Published June 5, 1962.
  • Wikipedia, "Pinnick oxidation," Accessed February 2024. [Link]

  • United States Patent US4447615A, "Process for the purification of nicotinic acid amide I," Published May 8, 1984.
  • Organic Syntheses, "Nicotinic Acid," Coll. Vol. 1, p.385 (1941); Vol. 4, p.71 (1925).
  • ResearchGate, "(a) Pinnick oxidation and (b) its well-known mechanism.," Accessed February 2024. [Link]

  • United States Patent US2496114A, "Purification of nicotinamide," Published January 31, 1950.
  • PrepChem, "Synthesis of 6-chloro-nicotinic acid N-methylamide," Accessed February 2024. [Link]

  • Tetrahedron, "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction," 2006, 62(45), 10591-10599.
  • Balasubramanian, S., et al. "Mechanistic investigations on Pinnick oxidation: a density functional theory study." RSC advances 10.10 (2020): 5963-5971.
  • PSIBERG, "Pinnick Oxidation: Mechanism, Applications, Scope & Limitations," Published November 30, 2023. [Link]

  • SynArchive, "Pinnick-Lindgren Oxidation," Accessed February 2024. [Link]

  • ResearchGate, "FT-IR spectra of Nicotinic acid (a) control and (b) treated.," Accessed February 2024. [Link]

  • Chemistry Stack Exchange, "Proton NMR Spectrum for Nicotinic Acid," Accessed February 2024. [Link]

  • LibreTexts Chemistry, "Oxidation of Organic Molecules by KMnO4," Accessed February 2024. [Link]

  • JETIR, "SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES," Accessed February 2024. [Link]

  • Journal of the American Chemical Society, "The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes," 2005, 127(1), 12-13.
  • Nigerian Research Journal of Chemical Sciences, "Kinetics and Mechanism of the Oxidation of Formaldehyde by Potassium Permangan
  • PubChem, "Ethyl 6-chloro-4-(ethylamino)nicotinate," Accessed February 2024. [Link]

  • YouTube, "Potassium Permanganate Oxidation," Published April 21, 2021. [Link]

  • Semantic Scholar, "Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions," Accessed February 2024. [Link]

  • Molecules, "Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • PubChem, "6-Chloro-4-(methylamino)nicotinaldehyde," Accessed February 2024. [Link]

  • PubMed, "Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH," Published December 23, 2020. [Link]

  • Beilstein Journal of Organic Chemistry, "Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling," 2024, 20, 153-160.
  • Organic Letters, "Efficient and Highly Aldehyde Selective Wacker Oxid
  • ResearchGate, "A Study for Kinetics and Oxidation Reaction of Alcohols by Cr(VI)-4-(Dimethylamino)pyridine," Accessed February 2024. [Link]

  • Organic Reactions, "Activ
  • Angene Chemical, "6-Chloro-N,N-dimethylnicotinamide(CAS# 54864-83-4)," Accessed February 2024. [Link]

  • Organic Chemistry Portal, "Aldehyde synthesis by oxidation of alcohols and rearrangements," Accessed February 2024. [Link]

  • YouTube, "Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid," Published January 16, 2016. [Link]

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Application Notes and Protocols: 6-Chloro-4-(dimethylamino)nicotinaldehyde as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes and established therapeutic targets for a multitude of diseases, particularly cancer. The aminopyridine core is a privileged structure in kinase inhibitor design, found in several FDA-approved drugs.[1] This document provides a comprehensive guide to utilizing 6-Chloro-4-(dimethylamino)nicotinaldehyde as a novel, synthetically tractable scaffold for the discovery and development of new kinase inhibitors. We present the strategic rationale for its use, detailed protocols for the synthesis of a focused compound library via key chemical transformations, and robust methodologies for evaluating their biological activity in both biochemical and cellular contexts.

Introduction: The Strategic Value of the Aminopyridine Scaffold

6-Chloro-4-(dimethylamino)nicotinaldehyde presents itself as an ideal starting point for a kinase inhibitor program due to several key features:

  • Privileged Core: It contains the 4-aminopyridine substructure, predisposing it for kinase hinge binding.

  • Orthogonal Chemical Handles: The scaffold possesses two distinct and readily modifiable functional groups: a formyl (aldehyde) group and a chloro substituent. This allows for the systematic and independent exploration of two different regions of the kinase active site, often referred to as the "solvent-exposed" and "hydrophobic back-pocket" regions, respectively.

  • Synthetic Tractability: The aldehyde is primed for modifications via reductive amination, while the chloro group is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7]

This guide will outline a complete workflow, from initial library synthesis to biological characterization, enabling researchers to effectively leverage this promising scaffold.

Synthetic Strategy: Building a Focused Library

The core of our strategy involves a divergent synthetic approach from the common starting scaffold. The aldehyde at the C3 position and the chlorine at the C6 position serve as orthogonal handles for introducing chemical diversity.

  • Vector 1 (C3 Position): Reductive Amination. The aldehyde group is a versatile precursor for generating a wide array of substituted amines.[8] Reductive amination is a robust and widely used method in medicinal chemistry for forming C-N bonds.[6][7][9][10] This reaction allows for the introduction of various side chains that can probe the solvent-exposed region of the ATP binding pocket, potentially forming additional interactions and enhancing potency and selectivity.

  • Vector 2 (C6 Position): Suzuki-Miyaura Cross-Coupling. The chloro group on the pyridine ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming C-C bonds, allowing the installation of a diverse set of aryl and heteroaryl moieties.[5][11] These groups can extend into the hydrophobic regions of the kinase active site, often influencing the inhibitor's selectivity profile.

The following diagram illustrates the proposed synthetic workflow for generating a library of diverse kinase inhibitor candidates from the starting scaffold.

G scaffold 6-Chloro-4-(dimethylamino) nicotinaldehyde reductive_amination Reductive Amination scaffold->reductive_amination + R1-NH2 amines Amine Library (R1-NH2) amines->reductive_amination boronic_acids Boronic Acid Library (R2-B(OH)2) suzuki_coupling Suzuki-Miyaura Coupling boronic_acids->suzuki_coupling intermediate Intermediate Library A reductive_amination->intermediate Generation of C3-diversified library final_product Final Compound Library suzuki_coupling->final_product Generation of C3, C6-diversified library intermediate->suzuki_coupling + R2-B(OH)2

Caption: Synthetic workflow for library generation.

Detailed Protocols: Synthesis and Purification

The following protocols are generalized and may require optimization for specific substrates. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 3.1: General Procedure for Reductive Amination (C3-Modification)

This protocol describes the formation of a new amine at the C3 position by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

Materials:

  • 6-Chloro-4-(dimethylamino)nicotinaldehyde

  • Primary or secondary amine of choice (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 6-Chloro-4-(dimethylamino)nicotinaldehyde (1.0 equiv.) and the chosen amine (1.0 equiv.).

  • Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.1 equiv.) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine/iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for Suzuki-Miyaura Cross-Coupling (C6-Modification)

This protocol describes the palladium-catalyzed coupling of the C6-chloro position with a boronic acid or ester.[5]

Materials:

  • 6-substituted-4-(dimethylamino)pyridine derivative (from Protocol 3.1)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle

Procedure:

  • To an oven-dried Schlenk flask, add the pyridine derivative (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: Screening for Kinase Inhibition

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This is typically done in a tiered approach, starting with a high-throughput biochemical assay against a panel of kinases, followed by more detailed characterization of promising hits and validation in a cellular context.

Caption: Tiered workflow for biological evaluation.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[12][13][14] It is a robust and widely used method for primary screening and IC₅₀ determination.[15][16]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized compounds (dissolved in DMSO)

  • Assay Buffer (specific to the kinase, typically provided with the enzyme or kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, the kinase substrate, and ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[17][18]

  • Compound Plating: Serially dilute the test compounds in DMSO. Then, dilute them into the assay buffer. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Kinase Reaction: Add the recombinant kinase to the master mix to create the final enzyme/substrate/ATP solution. Dispense this solution into the wells of the assay plate containing the compounds to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[12][15]

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[12][15]

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Primary Screen: Calculate the percent inhibition for each compound relative to the DMSO control.

  • Dose-Response: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[19]

ParameterDescriptionTypical Value Range
ATP Concentration Set near the Kₘ of the kinase for accurate IC₅₀.1 - 100 µM
Kinase Concentration Sufficient to produce a robust signal over background.1 - 10 ng/well
Substrate Conc. Typically at or above its Kₘ for the kinase.0.1 - 10 µM
Incubation Time Within the linear range of the reaction.30 - 120 minutes
Protocol 4.2: Cellular Target Engagement via Western Blotting

This protocol assesses a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation level of a known downstream substrate.[20][21]

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compounds dissolved in DMSO.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein like GAPDH or β-actin.

Data Analysis: Quantify the band intensities for the phosphorylated substrate and the total substrate. The ratio of phospho-substrate to total substrate indicates the level of kinase activity. A dose-dependent decrease in this ratio upon compound treatment confirms cellular target engagement.

Interpreting the Data: Potency, Selectivity, and Lead Progression

The goal of the screening cascade is to identify compounds with a desirable profile for further development.

  • Potency (IC₅₀): This value from the biochemical assay indicates how much compound is needed to inhibit the enzyme's activity by half. Lower IC₅₀ values are generally better.[19]

  • Selectivity: No inhibitor is perfectly specific. Selectivity is assessed by screening potent compounds against a broad panel of other kinases.[17][22] A highly selective inhibitor will have a much lower IC₅₀ for its intended target than for other kinases. A selectivity score can be calculated to quantify this.[23]

  • Cellular Activity: A compound that is potent in a biochemical assay must also be able to cross the cell membrane and inhibit the target in the complex environment of the cell. The Western blot data provides this crucial validation.

A promising lead candidate will exhibit high potency against the target kinase (low nanomolar IC₅₀), a clean selectivity profile against off-target kinases, and demonstrated on-target activity in a cellular context. Such compounds, derived from the versatile 6-Chloro-4-(dimethylamino)nicotinaldehyde scaffold, can then be advanced into further optimization and preclinical studies.

References

  • Bio-protocol. (n.d.). In vitro ADP-Glo kinase assay. Retrieved from [Link]

  • Lv, R., Wang, X., Sun, Y., Qin, Q., Liu, N., Wu, T., Sun, Y., Yin, W., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]

  • Kumaresan, S., Singh, J., Acharya, A., Yadav, M., & Guchhait, S. K. (n.d.). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS). Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. H. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 52(16), 4997-5008. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 249, 115161. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]

  • Kim, H., et al. (2021). Scaffold-based molecular design with a graph generative model. Digital Discovery, 1(1), 40-50. [Link]

  • Eto, M., et al. (2020). Kinase activity-tagged western blotting assay. MethodsX, 7, 100779. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future medicinal chemistry, 1(5), 849-861. [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaag1795. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13039-13054. [Link]

  • Eto, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Methods and Protocols, 3(1), 10. [Link]

  • Molecules. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • ePrints Soton. (2025, March 3). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]

  • Patil, V., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & medicinal chemistry, 23(15), 4557-4567. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of medicinal chemistry, 62(16), 7548-7561. [Link]

  • ResearchGate. (n.d.). Recent Advances in Organocatalytic Methods for the Synthesis of Deuterated Aldehydes. Retrieved from [Link]

  • Molecules. (2023, January 1). Recent Advances in Organocatalytic Methods for the Synthesis of Deuterated Aldehydes. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Molecules. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Pharmaceuticals. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of medicinal chemistry, 61(7), 3127-3141. [Link]

  • Molecules. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Posy, S. L., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current opinion in chemical biology, 15(4), 533-539. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of Sterically Hindered Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of sterically hindered pyridine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome common hurdles and achieve your synthetic goals.

The reductive amination of sterically hindered pyridine aldehydes presents a unique set of challenges. The inherent steric bulk around the carbonyl group can impede the initial imine formation, while the electronic nature of the pyridine ring can influence reactivity and lead to undesired side reactions. This guide provides a structured approach to troubleshooting and optimizing these reactions.

Troubleshooting Guide

This section addresses the most frequently encountered issues during the reductive amination of sterically hindered pyridine aldehydes. The table below outlines common problems, their potential causes, and actionable solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine/Iminium Ion Formation: Steric hindrance is a primary barrier to the initial condensation of the aldehyde and amine.[1][2] The equilibrium may not favor the imine.[3] 2. Decomposition of Starting Materials: The pyridine aldehyde or amine may be unstable under the reaction conditions. 3. Incorrect pH: Imine formation is often pH-dependent. Conditions that are too acidic will protonate the amine, rendering it non-nucleophilic, while conditions that are too basic will not sufficiently activate the carbonyl.[4]1. Promote Imine Formation:     a. Add a mild acid catalyst: Acetic acid is commonly used to facilitate imine formation without fully protonating the amine.[5][6][7][8][9]     b. Use dehydrating agents: Molecular sieves (e.g., 4Å) can be added to remove water and shift the equilibrium towards the imine.[10]     c. Increase reaction temperature or time: This can help overcome the activation energy barrier for imine formation.[8] 2. Stepwise (Indirect) Approach: Form the imine first, isolate or confirm its formation (e.g., by NMR), and then add the reducing agent in a separate step.[5][6][7][9] 3. Optimize pH: For many reductive aminations, a pH of around 4-5 is optimal for imine formation.[4]
Aldehyde Reduction to Alcohol 1. Reducing Agent is Too Reactive: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde faster than the imine is formed or reduced.[4] 2. Slow Imine Formation: If imine formation is sluggish, the aldehyde is exposed to the reducing agent for a longer period.[11]1. Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[4][5][6][7][9][12] Sodium cyanoborohydride (NaBH₃CN) is another option that is selective for iminium ions at a controlled pH.[4] 2. Ensure Complete Imine Formation Before Reduction: In a stepwise approach, add the reducing agent only after confirming the consumption of the aldehyde.[5][9]
Formation of Over-Alkylated Byproducts (e.g., Tertiary Amine from Primary Amine) 1. Reaction of the newly formed secondary amine with another molecule of the aldehyde. This is a common side reaction, especially when using primary amines.[5][12]1. Use a Stoichiometric Excess of the Primary Amine: A slight excess (e.g., 1.1-1.2 equivalents) of the primary amine can help to minimize dialkylation.[5] 2. Stepwise Procedure: Forming the imine first and then reducing it can offer better control.[5][6][7][9] 3. Control Stoichiometry: Carefully control the stoichiometry of the reactants.
Incomplete Reaction 1. Insufficient Reducing Agent: The reducing agent may have been consumed by side reactions or is not present in a sufficient molar excess. 2. Poor Solubility: One or more of the reactants or intermediates may not be fully soluble in the chosen solvent.1. Increase Equivalents of Reducing Agent: Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH(OAc)₃). 2. Solvent Selection: 1,2-Dichloroethane (DCE) is a preferred solvent for reactions with NaBH(OAc)₃, but tetrahydrofuran (THF) can also be effective.[5][6][7] Reactions are often faster in DCE.[7]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best suited for my sterically hindered pyridine aldehyde?

For sterically hindered substrates, the choice of reducing agent is critical to minimize side reactions, particularly the reduction of the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is generally the recommended reagent.[9] It is a mild and selective reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones.[4][5][12] This selectivity is advantageous when imine formation is slow due to steric hindrance.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the reduction of iminium ions over carbonyls, especially under mildly acidic conditions (pH 4-5).[4] However, due to its high toxicity and the potential generation of hydrogen cyanide, NaBH(OAc)₃ is often preferred, especially for larger-scale reactions.[12]

  • Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ is generally not recommended for one-pot reductive aminations of hindered aldehydes due to its propensity to reduce the aldehyde directly.[4][8] It can be used effectively in a stepwise procedure where the imine is pre-formed and isolated before the addition of NaBH₄.[5][6][7][9]

  • Catalytic Hydrogenation: This can be an economical and effective method, but it may lead to a mixture of products and is not compatible with reducible functional groups like nitro or carbon-carbon multiple bonds.[5]

Q2: Why is a mild acid catalyst like acetic acid often necessary?

The formation of the imine or iminium ion is the rate-limiting step in many reductive aminations and is often catalyzed by acid.[4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, strong acids will protonate the amine, rendering it non-nucleophilic.[4] Acetic acid provides the right balance, facilitating the reaction without deactivating the amine nucleophile. For ketone reactions, acetic acid is often used, while for more reactive aldehydes, it may not always be necessary.[5][6][7]

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Use an appropriate solvent system to distinguish between the starting aldehyde, the amine, and the product. The imine intermediate may or may not be stable enough to be observed on a TLC plate.

  • LC-MS: This is a more definitive method to monitor the disappearance of starting materials and the appearance of the desired product mass. It can also help identify any side products that are being formed.

Q4: What are the best practices for purifying the final amine product, especially from a pyridine-containing reaction?

Purification can be challenging due to the basic nature of the pyridine ring and the product amine.

  • Acid-Base Extraction: This is a common first step. The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH) to remove acidic components. The product can then be extracted into an acidic aqueous layer (e.g., 1M HCl), the aqueous layer washed with an organic solvent to remove neutral impurities, and then the product can be liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: This is often effective, but care must be taken as basic amines can streak on silica gel. It is common to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonia in methanol to the eluent to improve peak shape.

    • Cation-Exchange Chromatography: This can be a highly effective method for purifying basic compounds like pyridine derivatives.[13] The product binds to the resin and can be eluted with a buffer of increasing ionic strength or pH.

Experimental Protocols & Workflows

Diagram of the Optimization Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization A Start with Standard Conditions: - Aldehyde (1.0 eq) - Amine (1.1 eq) - NaBH(OAc)3 (1.5 eq) - DCE, rt, 16h B Monitor by TLC/LC-MS A->B C Analyze Outcome B->C D Low Conversion? C->D E Aldehyde Reduction? C->E F Side Products? C->F G Add Acetic Acid (1.1 eq) D->G Yes K Successful Reaction D->K No I Switch to Stepwise Protocol: 1. Form imine (DCE, sieves) 2. Add NaBH(OAc)3 E->I Yes E->K No J Optimize Stoichiometry F->J Yes F->K No H Increase Temperature (e.g., 40-50°C) G->H H->I I->K J->K

Caption: Workflow for optimizing reductive amination.

Step-by-Step General Protocol for Reductive Amination using NaBH(OAc)₃

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Sterically hindered pyridine aldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Nitrogen or Argon supply

  • Round-bottom flask with a stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry, inert gas-flushed round-bottom flask, add the sterically hindered pyridine aldehyde (1.0 equivalent) and the amine (1.0-1.2 equivalents).

    • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.5 M.

    • Stir the mixture at room temperature for 30-60 minutes. If imine formation is known to be slow, this pre-stirring time can be extended, or molecular sieves can be added.

    • (Optional) If little or no imine formation is observed, add acetic acid (1.0-1.2 equivalents) and continue to stir.

  • Reduction:

    • In a single portion, add sodium triacetoxyborohydride (1.3-1.6 equivalents) to the stirring mixture.[5] The addition may cause a slight exotherm.

    • Stir the reaction at room temperature under an inert atmosphere.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aldehyde is consumed. Reactions can take anywhere from a few hours to 24 hours depending on the substrates.[5]

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. As mentioned in the FAQs, using an eluent system containing a small amount of triethylamine (e.g., 1% in ethyl acetate/hexanes) can be beneficial.

Reaction Mechanism Overview

ReactionMechanism Aldehyde Pyridine Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal Amine Amine (R'NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium + H+ - H2O Product Product Amine Iminium->Product + 'H-' (from NaBH(OAc)3) H_plus + H+ minus_H2O - H2O ReducingAgent [NaBH(OAc)3]

Caption: General mechanism of reductive amination.

References

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Menche, D., Böhm, S., Li, J., Rudolph, S., & Zander, W. (2007). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Angewandte Chemie International Edition, 46(46), 8792-8795. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2947. [Link]

  • ResearchGate. (2002). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Yagafarov, N., Kolesnikov, P. N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(14), 2975-2978. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

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  • ResearchGate. (2025, August 5). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Janssen, B. J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry, 81(6), 2200–2216. [Link]

  • PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

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  • Google Patents. (2012).

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Technical Support Center: Troubleshooting Low Reactivity of C6-Chlorine in 4-Amino Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common synthetic challenge: the low reactivity of the C6-chlorine in 4-amino pyridines during nucleophilic aromatic substitution (SNAr) reactions. This resource is designed to move beyond simple procedural lists, offering a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is the C6-chlorine on my 4-aminopyridine substrate unreactive towards nucleophilic attack?

A1: The reactivity of the C6-chlorine is a delicate balance of activating and deactivating electronic effects.

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it more susceptible to nucleophilic attack.[1] The ring nitrogen acts as an electron-withdrawing group, particularly activating the ortho (C2, C6) and para (C4) positions.[2][3] However, the 4-amino group is a powerful electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, counteracting the activating effect of the ring nitrogen and thus deactivating the ring towards nucleophilic substitution.[4]

This electron-donating effect is most pronounced at the C2 and C6 positions, directly impacting the reactivity of your leaving group. In essence, you are facing a classic case of competing electronic effects.

dot digraph "Electronic_Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Competing electronic effects influencing C6-Cl reactivity.

Q2: My reaction is sluggish or stalls completely. Could protonation be the issue?

A2: Absolutely. Protonation of either the pyridine ring nitrogen or the 4-amino group can severely inhibit the reaction.

Many SNAr reactions are run under conditions that can be acidic, or generate acidic byproducts. Protonation of the pyridine nitrogen creates a pyridinium salt. While this dramatically increases the electron-withdrawing nature of the ring and should, in theory, activate it for nucleophilic attack, it can also create solubility issues and may not be the most effective strategy.[5][6]

More critically, if your reaction conditions are acidic enough to protonate the 4-amino group, you convert a strong electron-donating group into a powerful electron-withdrawing group (-NH3+). This change drastically reduces the electron density on the ring, making nucleophilic attack much more difficult.

Q3: I'm observing a complex mixture of byproducts. What are the likely side reactions?

A3: Besides the desired SNAr product, several side reactions can occur, leading to a complex reaction mixture.

Common side reactions include:

  • Dimerization or polymerization: 4-aminopyridines can, under certain conditions, react with themselves.[7]

  • Reaction with solvent: If you are using a nucleophilic solvent (e.g., alcohols in the presence of a strong base), you may see substitution by the solvent.

  • Degradation: Highly activated pyridines can be susceptible to ring-opening or other degradation pathways, especially at elevated temperatures.[8]

Troubleshooting Guides

Scenario 1: No or Low Conversion to the Desired Product

If you are experiencing little to no formation of your desired C6-substituted 4-aminopyridine, consider the following troubleshooting steps, starting with the most likely and easiest to address.

Step 1: Re-evaluate Your Base

The choice and stoichiometry of the base are critical.

  • Problem: An inappropriate or insufficient amount of base can lead to the protonation issues discussed in Q2.

  • Solution:

    • Use a non-nucleophilic, hindered base: Bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices. They are strong enough to deprotonate most nucleophiles without competing in the substitution reaction.

    • Ensure sufficient stoichiometry: Use at least one equivalent of base to deprotonate your nucleophile. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to scavenge any adventitious acid.

    • Consider a proton sponge: For very sensitive reactions, a proton sponge like 1,8-bis(dimethylamino)naphthalene can be used to trap protons without acting as a nucleophile.

Step 2: Optimize Your Solvent and Temperature

The reaction medium plays a crucial role in SNAr reactions.

  • Problem: The solvent may not be polar enough to stabilize the charged Meisenheimer intermediate, or the temperature may be too low.[3]

  • Solution:

    • Employ polar aprotic solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Diglyme are ideal for SNAr reactions. They can effectively solvate the charged intermediate, lowering the activation energy of the reaction.[9]

    • Carefully increase the reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 10-20 °C steps) and monitor the reaction progress by TLC or LC-MS. Be mindful that higher temperatures can also promote side reactions.[10]

SolventDielectric Constant (ε)Boiling Point (°C)Notes
DMSO 47189Excellent for stabilizing intermediates, but can be difficult to remove.
DMF 37153A common and effective choice. Can decompose at high temperatures.
NMP 32202High boiling point, good for high-temperature reactions.
Acetonitrile 3682Lower boiling point, may require sealed-tube reactions for higher temperatures.

Table 1: Properties of common solvents for SNAr reactions.

Step 3: Consider Catalysis

For particularly unreactive substrates, catalysis can be a powerful tool.

  • Problem: The intrinsic reactivity of the 4-amino-6-chloropyridine is simply too low under standard thermal conditions.

  • Solution:

    • Lewis Acid Catalysis: Simple Lewis acids can coordinate to the pyridine nitrogen, withdrawing electron density and activating the ring towards nucleophilic attack.[6] However, this must be balanced against the potential for catalyst inhibition by the nucleophile or product.

    • Transition Metal Catalysis: While mechanistically distinct from traditional SNAr, methods like photoredox/nickel dual catalysis have emerged for coupling alkyl groups at the C6 position of chloropurines, a related heterocyclic system.[11] Iron catalysis has also been shown to promote SNAr reactions on electron-rich pyridines.[12][13]

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Figure 2: A systematic workflow for troubleshooting low C6-Cl reactivity.

Scenario 2: Successful Reaction but Difficult Purification

Sometimes the reaction works, but isolating the pure product is a challenge due to the formation of multiple, closely-related species.

Step 1: Analyze Your Byproducts
  • Action: Obtain a mass spectrum (LC-MS or direct infusion) of your crude reaction mixture. Try to identify the masses of the major byproducts.

  • Insight:

    • A mass corresponding to the starting material + your nucleophile - HCl + another starting material molecule could indicate dimerization.

    • A mass corresponding to your starting material + a solvent fragment suggests a reaction with the solvent.

    • A mass corresponding to hydrolysis of the C6-chlorine to a C6-hydroxyl group may indicate the presence of water in your reaction.

Step 2: Refine Your Reaction Conditions

Based on your byproduct analysis, you can now rationally adjust your reaction conditions.

  • For Dimerization:

    • Solution: Use a higher dilution. This will favor the intramolecular reaction over the intermolecular side reaction. You can also try adding the nucleophile slowly to a solution of the 4-amino-6-chloropyridine to maintain a low concentration of the free nucleophile.

  • For Reaction with Solvent:

    • Solution: Switch to a less nucleophilic solvent. If you are using an alcohol, for example, switch to a polar aprotic solvent like DMF or DMSO.

  • For Hydrolysis:

    • Solution: Ensure your reagents and solvent are anhydrous. Dry your solvent over molecular sieves and ensure your starting materials are free of water.

Experimental Protocols

General Protocol for a Trial SNAr Reaction

This protocol provides a robust starting point for your optimization efforts.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-amino-6-chloropyridine (1.0 equiv.).

  • Solvent and Nucleophile: Add anhydrous DMF (to make a 0.1-0.5 M solution) followed by the nucleophile (1.1 equiv.).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete (or has stalled), cool to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Final Considerations

The reactivity of the C6-position in 4-aminopyridines is a complex interplay of electronic effects. A systematic and informed approach to troubleshooting is paramount. By understanding the underlying principles of SNAr reactions and the specific electronic nature of your substrate, you can rationally design experiments to overcome low reactivity and achieve your synthetic goals.

References

  • Buncel, E., & Um, I. H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 9(12), 1098-1117. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Stache, E. E., Ertel, A. B., Rovis, T., & Doyle, A. G. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters, 23(13), 5213–5217. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. [Link]

  • Chemistry LibreTexts. (2021). Heterocyclic Amines. [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions. [Link]

  • ResearchGate. (n.d.). Convenient and Inexpensive Route to Sulfonylated Pyridines via SNAr Reaction of Electron-Rich Pyridines by Iron Catalysis. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (n.d.). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. [Link]

  • PubChem. (n.d.). 4-Amino-6-chloropyrimidine. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

Sources

Validation & Comparative

Comparative Reactivity Profile: 4-Dimethylamino vs. 4-Methoxy-6-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-dimethylamino-6-chloronicotinaldehyde (Compound A) and 4-methoxy-6-chloronicotinaldehyde (Compound B) . While structurally similar, the electronic divergence between the dimethylamino (


) and methoxy (

) substituents dictates drastically different reactivity profiles.

The Core Differentiator: The


 group is a significantly stronger electron donor (

) than the

group (

). Consequently, Compound A exhibits profound deactivation at the aldehyde and C6-chloro positions compared to Compound B .
  • Select Compound A (

    
    )  if you require a highly stable, electron-rich pyridine scaffold for downstream applications where the pyridine nitrogen acts as a Lewis base (DMAP-like behavior).
    
  • Select Compound B (

    
    )  if you intend to perform classical carbonyl condensations (Knoevenagel, reductive amination) or nucleophilic aromatic substitutions (S
    
    
    
    Ar) at the C6 position.

Electronic & Structural Analysis[1]

To understand the reactivity, we must analyze the resonance contributions.[1] Both substituents are ortho to the aldehyde (C3) and meta to the chlorine (C6) geometrically, but electronically, they communicate through the conjugated


-system of the pyridine ring.
Hammett Parameters & Resonance

The dimethylamino group pushes electron density into the ring far more aggressively than the methoxy group. This creates a "push-pull" conflict with the electron-withdrawing aldehyde and chlorine.

SubstituentHammett

Hammett

Effect on Pyridine Ring

-0.83-1.70Strong Deactivation of electrophilic centers (CHO, C-Cl). Strong activation of Pyridine N.

-0.27-0.78Moderate Deactivation of electrophilic centers. Moderate activation of Pyridine N.
Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance delocalization that deactivates the electrophilic sites.

Resonance cluster_0 Compound A: 4-Dimethylamino Effect cluster_1 Compound B: 4-Methoxy Effect NMe2 NMe2 Lone Pair C3_CHO C3-Aldehyde (Electrophilicity Reduced) NMe2->C3_CHO Strong Resonance (+M) Py_N Pyridine Nitrogen (Basicity Increased) NMe2->Py_N e- Density Push C6_Cl C6-Chlorine (SnAr Deactivated) Py_N->C6_Cl Shields Nucleophilic Attack OMe OMe Lone Pair C3_CHO_B C3-Aldehyde (Reactive) OMe->C3_CHO_B Moderate Resonance (+M) C6_Cl_B C6-Chlorine (SnAr Possible) OMe->C6_Cl_B Weaker Shielding

Caption: Resonance mapping showing the stronger deactivation of electrophilic sites by the dimethylamino group compared to the methoxy group.

Comparative Reactivity Profiles

Scenario A: Aldehyde Condensation (Knoevenagel)

Reaction: Condensation with active methylenes (e.g., malononitrile, ethyl cyanoacetate).

  • Compound B (

    
    ):  Reacts readily. The carbonyl carbon retains sufficient electrophilicity to accept nucleophilic attack from the enolate.
    
  • Compound A (

    
    ):  Sluggish. The strong 
    
    
    
    effect pumps electron density directly to the carbonyl carbon (vinylogous amide character), significantly raising the LUMO energy and discouraging nucleophilic attack.

Experimental Implication: Compound A often requires harsh conditions (high heat, TiCl


 catalysis) or "Doebner modification" (pyridine/piperidine reflux), whereas Compound B reacts under standard mild conditions.
Scenario B: S Ar Displacement of C6-Chlorine

Reaction: Displacement of Cl by amines or alkoxides.

  • Compound B (

    
    ):  Feasible.[2] While the methoxy group is deactivating compared to a proton, the 6-chlorine is still susceptible to attack by strong nucleophiles due to the electron-deficient nature of the pyridine ring.
    
  • Compound A (

    
    ): Extremely Difficult.  The ring is electron-rich. The intermediate Meisenheimer complex is destabilized by the electron donation from the 
    
    
    
    group.
    • Alternative: Palladium-catalyzed Buchwald-Hartwig amination is recommended for Compound A instead of traditional S

      
      Ar.
      
Summary Data Table
Feature4-Dimethylamino (A)4-Methoxy (B)
Aldehyde Electrophilicity Low (Vinylogous Amide)Moderate
S

Ar Reactivity (C6-Cl)
Very LowModerate
Solubility (Organic) HighHigh
Lewis Basicity (Pyridine N) High (DMAP-like)Moderate
Recommended Condensation Catalyst TiCl

/ Pyridine (Strong)
Piperidine / EtOH (Mild)

Experimental Protocols

The following protocols are designed to validate the reactivity differences described above.

Protocol 1: Knoevenagel Condensation (Reactivity Test)

Objective: Compare the rate of condensation with malononitrile.

Reagents:

  • Substrate (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)[3]

  • Ethanol (0.5 M concentration)

Methodology:

  • Dissolve 1.0 mmol of the aldehyde (A or B) in 2 mL of absolute ethanol.

  • Add 1.1 mmol (73 mg) of malononitrile.

  • Add 10

    
    L of piperidine.
    
  • Stir at Room Temperature and monitor by TLC (Hexane/EtOAc 7:3).

Expected Results:

  • Compound B (

    
    ):  Full conversion within 1–4 hours. Precipitation of the benzylidene product is often observed.
    
  • Compound A (

    
    ):  < 10% conversion after 4 hours. Requires heating to reflux or addition of acetic acid to proceed.
    
Protocol 2: S Ar Displacement Attempt

Objective: Demonstrate the deactivation of the C6-Cl bond.

Reagents:

  • Substrate (1.0 eq)

  • Morpholine (3.0 eq)

  • DMSO (0.5 M)

Methodology:

  • Dissolve 0.5 mmol of substrate in 1 mL DMSO.

  • Add 1.5 mmol (130

    
    L) morpholine.
    
  • Heat to 100°C for 12 hours.

Expected Results:

  • Compound B (

    
    ):  Significant conversion to the 6-morpholino derivative.
    
  • Compound A (

    
    ):  Minimal reaction. Recovery of starting material.
    
    • Correction: To functionalize Compound A at C6, switch to Pd(OAc)

      
       / BINAP catalysis.
      

Decision Workflow (DOT Diagram)

Use this flowchart to determine the optimal synthetic route based on your starting material.

Workflow Start Select Scaffold Decision Target Transformation? Start->Decision Route_Condensation Aldehyde Condensation (e.g., to alkene) Decision->Route_Condensation Route_SnAr C6-Cl Displacement (e.g., to amine) Decision->Route_SnAr Cond_OMe Use 4-Methoxy (B) Standard Conditions (Piperidine/EtOH) Route_Condensation->Cond_OMe Fast Kinetics Cond_NMe2 Use 4-NMe2 (A) Forcing Conditions Required (TiCl4 or Reflux) Route_Condensation->Cond_NMe2 Slow Kinetics SnAr_OMe Use 4-Methoxy (B) Standard SnAr (Heat, Base) Route_SnAr->SnAr_OMe Feasible SnAr_NMe2 Use 4-NMe2 (A) SnAr Fails -> Use Pd Catalysis (Buchwald-Hartwig) Route_SnAr->SnAr_NMe2 Difficult

Caption: Synthetic decision tree highlighting the necessary condition adjustments for the dimethylamino derivative.

References

  • Hammett Substituent Constants : Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chem. Rev.1991 , 91, 165–195. Link

  • Vilsmeier-Haack Synthesis : Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction".[2][4] Comprehensive Organic Synthesis1991 , 2, 777-794. (Foundational text on formylating electron-rich aromatics).

  • Pyridine Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Knoevenagel Condensation Kinetics : Jones, G. "The Knoevenagel Condensation".[5] Organic Reactions1967 , 15, 204. Link

  • SnAr Mechanism: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C₈H₉ClN₂O

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous characterization of a novel compound is the bedrock upon which all subsequent data is built. Elemental analysis serves as a fundamental checkpoint, providing a quantitative measure of a compound's elemental composition and, by extension, its empirical formula and purity. This guide offers a comprehensive, field-proven comparison of methodologies for the elemental analysis of a halogenated organic molecule, exemplified by the formula C₈H₉ClN₂O.

We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Theoretical Benchmark: Calculating Elemental Composition

Before any experimental work commences, the theoretical elemental composition must be calculated from the molecular formula. This provides the gold standard against which all experimental results are judged. The process involves determining the molar mass of the compound and the mass contribution of each element.[1]

Molar Mass Calculation for C₈H₉ClN₂O: Using the atomic masses: C (12.011 g/mol ), H (1.008 g/mol ), Cl (35.453 g/mol ), N (14.007 g/mol ), and O (15.999 g/mol ).

  • Molar Mass = (8 × 12.011) + (9 × 1.008) + (1 × 35.453) + (2 × 14.007) + (1 × 15.999)

  • Molar Mass = 96.088 + 9.072 + 35.453 + 28.014 + 15.999 = 184.626 g/mol

Theoretical Elemental Percentages: The percentage of each element is its total mass contribution divided by the total molar mass, multiplied by 100.[2]

ElementCalculationTheoretical Mass %
Carbon (C)(96.088 / 184.626) × 10052.04%
Hydrogen (H)(9.072 / 184.626) × 1004.91%
Chlorine (Cl)(35.453 / 184.626) × 10019.20%
Nitrogen (N)(28.014 / 184.626) × 10015.17%
Oxygen (O)(15.999 / 184.626) × 1008.67%
Total 99.99%

This theoretical data is the critical reference point for validating the identity and purity of a synthesized batch of C₈H₉ClN₂O.

Experimental Methodologies: A Comparative Overview

No single instrument can determine the percentage of all five elements in C₈H₉ClN₂O simultaneously. The analytical approach must be bifurcated, addressing the CHN components separately from the halogen (Chlorine). Oxygen is typically determined by a distinct method or by difference.

cluster_0 Analytical Strategy for C₈H₉ClN₂O cluster_1 Path 1: CHN Analysis cluster_2 Path 2: Halogen Analysis Sample Sample: C₈H₉ClN₂O CHN_Analysis Combustion Analysis (Dumas Method) Sample->CHN_Analysis Cl_Analysis Oxygen Flask Combustion Sample->Cl_Analysis CHN_Result Results: %C, %H, %N CHN_Analysis->CHN_Result Titration Argentometric Titration Cl_Analysis->Titration Cl_Result Result: %Cl Titration->Cl_Result cluster_main Scientific Validation Logic Theory Theoretical Calculation (%C, %H, %N, %Cl, %O) Comparison Data Comparison (Theory vs. Experiment) Theory->Comparison Experiment Experimental Analysis (Combustion & Titration) Experiment->Comparison Decision Purity & Identity Assessment Comparison->Decision Deviation ≤ 0.4% Error Deviation > 0.4%? Troubleshoot Experiment or Re-evaluate Sample Comparison->Error Deviation > 0.4% Conclusion Compound Verified Decision->Conclusion Confirmed Error->Experiment Re-run

Sources

Safety Operating Guide

6-Chloro-4-(dimethylamino)nicotinaldehyde: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal and handling procedures for 6-Chloro-4-(dimethylamino)nicotinaldehyde (CAS: 1289122-28-6). This content is structured for research personnel requiring immediate, actionable safety logistics.

Executive Emergency Overview

  • Compound: 6-Chloro-4-(dimethylamino)nicotinaldehyde[1][2]

  • CAS Number: 1289122-28-6[1][2]

  • Waste Classification: Halogenated Organic / Toxic Solid

  • Immediate Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potentially toxic to aquatic life.[3]

  • Critical Directive: DO NOT dispose of via sanitary sewer or trash.[3] This compound requires high-temperature incineration with scrubbing for hydrogen chloride (HCl) gas generation.

Chemical Profile & Waste Logic

To ensure a self-validating disposal system, one must understand the chemical properties dictating the waste stream.

PropertyDataDisposal Implication
Molecular Formula C₈H₉ClN₂OContains Chlorine and Nitrogen .[2][3][4][5][6] Combustion releases HCl and NOx gases.
Functional Groups Pyridine, Aldehyde, Amine, HalogenAldehydes are reactive; Amines are basic. Segregate from strong oxidizers to prevent uncontrolled exothermic reactions in waste drums.
Physical State Solid (Powder)Primary disposal is via Solid Hazardous Waste streams.
Solubility Organic Solvents (DMSO, Methanol)If dissolved, the solution becomes Halogenated Liquid Waste .

Expert Insight: The presence of the chlorine atom at the C6 position of the pyridine ring classifies this definitively as a Halogenated waste. Even if dissolved in a non-halogenated solvent (like acetone), the mixture must be tagged as halogenated waste because the solute contributes halogens that require specific scrubbers during incineration.

Step-by-Step Disposal Protocols

Protocol A: Pure Solid Substance (Expired/Unused)

Use this for disposing of the pure powder from original containers.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood sash lowered.

  • Container Selection: Select a wide-mouth, high-density polyethylene (HDPE) or glass jar labeled "Hazardous Waste - Solid."

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dust generation.

    • Do not mix with incompatible solids (e.g., strong oxidizers like permanganates).

  • Labeling:

    • Constituents: "6-Chloro-4-(dimethylamino)nicotinaldehyde, 95%+"[2]

    • Hazards: Check "Toxic" and "Irritant."

    • Note: Explicitly write "Halogenated Organic Solid."

Protocol B: Liquid Reaction Mixtures

Use this for mother liquors or reaction solvents containing the compound.

  • Segregation: Ensure the collection carboy is designated for Halogenated Organic Solvents .

    • Why? Mixing halogenated compounds with non-halogenated fuel-blending streams can damage incinerators not equipped for acid gas scrubbing.

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before adding to the solvent waste drum to prevent drum pressurization or polymer formation.

  • Transfer: Pour into the carboy using a funnel. Close the cap immediately to prevent aldehyde vapor release.

Protocol C: Contaminated Debris

Use this for gloves, weigh boats, and paper towels.

  • Bagging: Place all contaminated disposables into a clear, heavy-duty hazardous waste bag (often yellow or red, depending on facility codes).

  • Sealing: Twist and tape the bag neck.

  • Secondary Containment: Place the bag into the "Solid Hazardous Waste" drum.

Spill Management Workflow

Scenario: A 5g bottle drops and shatters inside the fume hood.

  • Secure Area: Alert nearby personnel. Keep fume hood ON.

  • PPE Upgrade: Wear a dust mask/respirator to prevent inhalation of the aldehyde powder.

  • Containment: Cover the spill with a specialized absorbent or damp paper towels (dampened with water) to prevent dust dispersion.

  • Cleanup:

    • Sweep up the damp powder/glass mixture using a brush and dustpan dedicated to hazardous use.

    • Place all material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of wipes as Solid Hazardous Waste .

Decision Logic Diagram (DOT)

The following diagram illustrates the critical decision nodes for classifying waste containing this compound.

DisposalFlow Start Waste Generation: 6-Chloro-4-(dimethylamino)nicotinaldehyde StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidType Pure or Debris? Solid->SolidType LiquidCheck Solvent Type? Liquid->LiquidCheck PureSolid Pure Compound SolidType->PureSolid Debris Contaminated Items (Gloves/Wipes) SolidType->Debris DisposalSolid Stream: Solid Hazardous Waste (Tag: Toxic/Halogenated) PureSolid->DisposalSolid Debris->DisposalSolid HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, DMSO) LiquidCheck->NonHaloSolv DisposalHaloLiq Stream: Halogenated Liquid Waste (High Temp Incineration) HaloSolv->DisposalHaloLiq NonHaloSolv->DisposalHaloLiq  MUST BE TAGGED  HALOGENATED  (Due to Solute)

Figure 1: Waste stream decision tree ensuring regulatory compliance. Note the critical path for non-halogenated solvents containing the solute.

Regulatory & Safety References

  • PubChem. (n.d.).[7] Compound Summary: 6-Chloro-4-(methylamino)nicotinaldehyde (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Synthonix. (n.d.). MSDS for 6-Chloro-4-(dimethylamino)nicotinaldehyde. Retrieved October 26, 2023, from [Link]

Sources

Navigating the Safe Handling of 6-Chloro-4-(dimethylamino)nicotinaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 6-Chloro-4-(dimethylamino)nicotinaldehyde (CAS 1289122-28-6). As a substituted pyridine, this compound requires careful handling to mitigate potential health risks. This document, developed by our senior application scientists, offers a deep dive into the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods, ensuring both your safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

6-Chloro-4-(dimethylamino)nicotinaldehyde is classified with the GHS07 pictogram, indicating that it can cause less serious health effects. The signal word for this compound is "Warning". A thorough understanding of its specific hazards is the foundation of safe laboratory practices.

Hazard Statement Summary:

Hazard Code Description
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Source: Synthonix Corporation

Given these hazards, a comprehensive risk assessment should be conducted before any handling of this solid compound. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling 6-Chloro-4-(dimethylamino)nicotinaldehyde. The following table outlines the minimum required PPE.

Required Personal Protective Equipment:

Body Part Equipment Rationale and Best Practices
Eyes/Face Chemical safety goggles or a face shieldProtects against splashes and dust particles that can cause serious eye irritation.
Hands Chemically resistant glovesPrevents skin irritation upon contact. The choice of glove material is critical. While nitrile gloves are commonly used in laboratory settings, for substituted pyridines, butyl rubber or neoprene gloves may offer superior protection.[1] It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Fully-buttoned laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize the risk of inhaling dust particles which may cause respiratory irritation.[2] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with 6-Chloro-4-(dimethylamino)nicotinaldehyde should be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[1][2]

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials suitable for chemical spills (e.g., sand or vermiculite) should be available in the laboratory.[2]

Handling the Compound
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[1]

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment spill_kit Ensure Spill Kit is Available don_ppe Don PPE weigh_transfer Weigh & Transfer don_ppe->weigh_transfer prep_solution Prepare Solution weigh_transfer->prep_solution decontaminate Decontaminate Work Area prep_solution->decontaminate wash_hands Wash Hands decontaminate->wash_hands

Workflow for Safe Handling

Disposal Plan: Responsible Waste Management

Proper disposal of 6-Chloro-4-(dimethylamino)nicotinaldehyde and its containers is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Halogenated Waste: As a chlorinated compound, all waste containing 6-Chloro-4-(dimethylamino)nicotinaldehyde must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[3]

  • Separate Collection: Do not mix this waste with non-halogenated solvents or other waste streams. This is crucial for proper disposal and potential recycling of other solvents.[3]

  • Container Management: Use a sealable, airtight, and compatible waste container.[4] The container should be clearly labeled with "Hazardous Waste" and the chemical name.

Disposal Procedure
  • Collection: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in the designated halogenated waste container.

  • Labeling: Ensure the waste container is accurately and completely labeled according to your institution's and local regulations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Never pour this chemical or its solutions down the drain. [2]

Disposal_Plan cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal collect_waste Collect in Designated Halogenated Waste Container label_container Accurately Label Container collect_waste->label_container store_waste Store in a Safe, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs no_drain DO NOT Dispose Down the Drain contact_ehs->no_drain

Chemical Disposal Workflow

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure Route Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[2]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the incident to your supervisor and your institution's EHS office.

By adhering to these guidelines, you can significantly reduce the risks associated with handling 6-Chloro-4-(dimethylamino)nicotinaldehyde, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Synthonix Corporation. (n.d.). 6-Chloro-4-(dimethylamino)nicotinaldehyde. Retrieved February 23, 2026, from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved February 23, 2026, from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved February 23, 2026, from [Link]

  • Sustainable Organic Laboratory Course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved February 23, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.